Ethyl 3-bromo-2,2-difluorobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

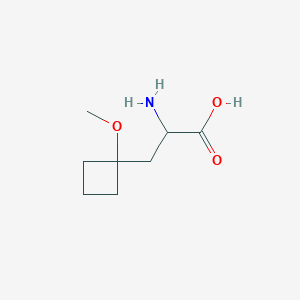

Ethyl 3-bromo-2,2-difluorobutanoate is a chemical compound with the molecular formula C6H9BrF2O2 . It has a molecular weight of 231.04 .

Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-2,2-difluorobutanoate is1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3 . This code provides a way to encode the molecular structure of the compound in a single line of text. Physical And Chemical Properties Analysis

Ethyl 3-bromo-2,2-difluorobutanoate has a molecular weight of 231.04 . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique

Synthesis of Proteinase Inhibitors

Ethyl 3-bromo-2,2-difluorobutanoate has been utilized in the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate. This synthesis involved a Reformatsky reaction and aimed to provide potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).

Enantioselective Baker’s Yeast Reduction

The compound has also been involved in the enantioselective Baker’s yeast reduction to obtain ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This process involved the presence of additives like allyl bromide or allyl alcohol, which act as inhibitors (Davoli, Forni, Moretti, Prati, & Torre, 1999).

Engineering in Metal-Organic Frameworks

This compound has also found applications in the engineering of zirconium-based metal-organic frameworks (Zr-MOFs). These frameworks, functionalized by ethyl, bromo, chloro, and fluoro groups, were studied to understand their effects on catalytic performance, especially in the oxidation of 3-methylpentane (Huang et al., 2017).

Catalysis and Synthesis

In catalysis, ethyl bromodifluoroacetate (a similar compound) has been used as the N-formylating reagent in copper-catalyzed N-formylation of amines, producing N-formamides (Li, Zhang, Chen, & Zhang, 2018). Additionally, it has been involved in intramolecular Prins cyclisations for synthesizing bicyclic tetrahydropyrans, creating multiple stereogenic centres (Elsworth & Willis, 2008).

Visible-Light-Driven Catalysis

A recent study demonstrated the visible-light-driven direct 2,2-difluoroacetylation using ethyl 2-bromo-2,2-difluoroacetate and an organic pigment catalyst. This process led to the formation of various 2,2-difluoroalkanoates (Furukawa, Hayashi, Hayase, Nokami, & Itoh, 2020).

Mécanisme D'action

Target of Action

Ethyl 3-bromo-2,2-difluorobutanoate is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals It’s known to be involved in the synthesis of certain antitumor drugs .

Mode of Action

It has been used in halogen-bond-promoted direct cross-coupling reactions with coumarins and quinolinones . This suggests that it may interact with its targets through halogen bonding, a type of non-covalent interaction.

Biochemical Pathways

Its role as an intermediate in the synthesis of antitumor drugs suggests that it may be involved in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 3-bromo-2,2-difluorobutanoate are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes and transporters present in the body .

Result of Action

Given its use as an intermediate in the synthesis of antitumor drugs, it may contribute to the cytotoxic effects of these drugs .

Action Environment

The action, efficacy, and stability of Ethyl 3-bromo-2,2-difluorobutanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds. For instance, its reactivity in cross-coupling reactions may be enhanced in the presence of a base .

Propriétés

IUPAC Name |

ethyl 3-bromo-2,2-difluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNCVQYUMMUPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)

![methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2874150.png)

![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)